Nonadecano-d40

Descripción general

Descripción

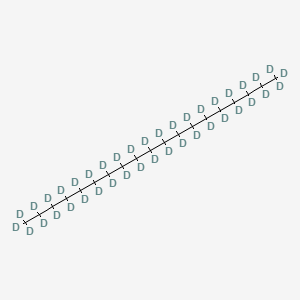

Nonadecane-d40 is a deuterated version of nonadecane, a long-chain hydrocarbon with the molecular formula CD3(CD2)17CD3. It is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased molecular weight and altered physical and chemical behaviors compared to its non-deuterated counterpart .

Aplicaciones Científicas De Investigación

Nonadecane-d40 is widely used in various scientific fields due to its unique properties:

Mecanismo De Acción

Target of Action

Nonadecane-d40 is a deuterium-labeled version of Nonadecane . It is primarily used in research and development, particularly in proteomics research . .

Mode of Action

Nonadecane-d40, like its parent compound Nonadecane, is a long-chain hydrocarbon. The deuterium labeling allows it to be used as a tracer in various biochemical and pharmacokinetic studies

Biochemical Pathways

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Pharmacokinetics

Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . This can influence absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting bioavailability.

Result of Action

As a deuterium-labeled compound, it is primarily used as a tracer in research settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nonadecane-d40 is typically synthesized through the deuteration of nonadecane. This process involves the exchange of hydrogen atoms in nonadecane with deuterium atoms. One common method is the catalytic exchange reaction, where nonadecane is exposed to deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

In an industrial setting, the production of nonadecane-d40 involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems. The deuterium gas used in these reactions is typically sourced from heavy water (D2O), which is electrolyzed to produce deuterium gas .

Análisis De Reacciones Químicas

Types of Reactions

Nonadecane-d40, like other alkanes, primarily undergoes reactions such as oxidation, reduction, and substitution. Due to the presence of deuterium, the reaction kinetics and mechanisms can differ from those of non-deuterated alkanes.

Common Reagents and Conditions

Oxidation: Nonadecane-d40 can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation reactions, where nonadecane-d40 reacts with halogens like chlorine or bromine, can produce deuterated alkyl halides.

Major Products Formed

The major products formed from these reactions include deuterated alcohols, ketones, carboxylic acids, and alkyl halides. These products retain the deuterium atoms, making them valuable for further research and applications .

Comparación Con Compuestos Similares

Nonadecane-d40 can be compared with other deuterated alkanes such as:

Octadecane-d38: Similar in structure but with one less carbon atom, making it slightly less massive and with different physical properties.

Eicosane-d42: Contains one more carbon atom, resulting in a higher molecular weight and different melting and boiling points.

Tetracosane-d50: A longer chain deuterated alkane with significantly different physical properties due to the increased chain length.

These compounds share similar applications in research and industry but differ in their physical and chemical properties due to variations in chain length and the number of deuterium atoms.

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-tetracontadeuteriononadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQERIDTXQFOHKA-FZTVEWNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960344 | |

| Record name | (~2~H_40_)Nonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39756-36-0 | |

| Record name | Nonadecane-d40 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039756360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~2~H_40_)Nonadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

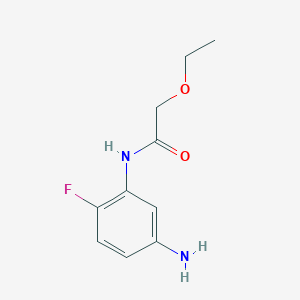

![Boc-L-Ser[Fmoc-L-Glu(tBu)]-OH](/img/structure/B1645043.png)

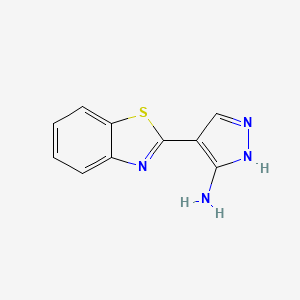

![1H-Pyrrolo[2,3-B]pyridine,3-iodo-1-methyl-2-phenyl-](/img/structure/B1645050.png)

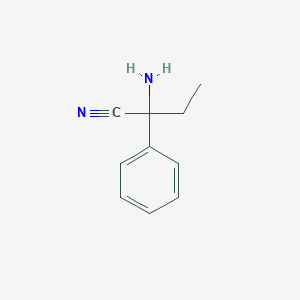

![Methyl 2-[(chloroacetyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B1645075.png)